2,3-Diaminobutanoic acid
CAS No.: 2643-66-5
VCID: VC21537153
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,3-Diaminobutanoic acid, also known as 2,3-diaminobutyric acid, is an organic compound belonging to the class of alpha-amino acids. It features two amino groups attached to adjacent carbon atoms on a butanoic acid backbone, which significantly influences its chemical properties and biological activities . This compound is notable for its specific stereochemistry, with different stereoisomers such as (2R,3R) and (2S,3R) configurations . Synthesis and BiosynthesisThe synthesis of 2,3-diaminobutanoic acid can be achieved through several methods, including the modification of simpler amino acids or their derivatives. Biotechnological approaches using genetically engineered microorganisms are also employed for its production through fermentation processes. Additionally, 2,3-diaminobutanoic acid is biosynthesized from L-threonine by a PLP-dependent beta-replacement enzyme in certain microorganisms . Biological Significance and Applications2,3-Diaminobutanoic acid is a component of certain antibiotics, such as mureidomycin A, which is produced by Streptomyces flavidovirens . It participates in various biochemical pathways and can act as a competitive inhibitor or substrate for enzymes involved in amino acid metabolism and neurotransmitter synthesis. The compound has also been identified in meteorites, suggesting its presence in extraterrestrial environments and potential relevance to prebiotic chemistry . Research Findings and ImplicationsRecent studies have highlighted the importance of 2,3-diaminobutanoic acid in the context of prebiotic chemistry. Its presence in meteorites indicates that diamino acids could have played a role in the formation of early peptide structures under primitive Earth conditions . Furthermore, the ability to synthesize stereoisomers of 2,3-diaminobutanoic acid using organocatalytic methods expands its potential applications in organic synthesis . |
---|---|
CAS No. | 2643-66-5 |
Product Name | 2,3-Diaminobutanoic acid |
Molecular Formula | C4H10N2O2 |
Molecular Weight | 118.13 g/mol |
IUPAC Name | 2,3-diaminobutanoic acid |
Standard InChI | InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8) |
Standard InChIKey | SXGMVGOVILIERA-UHFFFAOYSA-N |
SMILES | CC(C(C(=O)O)N)N |
Canonical SMILES | CC(C(C(=O)O)N)N |
Synonyms | 2,3-diaminobutanoic acid 2,3-diaminobutyric acid |
PubChem Compound | 5316628 |
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume